molecular formula C10H6ClNOS B15365335 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde

Cat. No.: B15365335
M. Wt: 223.68 g/mol
InChI Key: NMCYZLOLKGLKSQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde is a high-purity organic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This chemical belongs to the thiazole class of heterocycles, which are recognized as privileged scaffolds in pharmaceutical development due to their wide presence in bioactive molecules and approved drugs . The structure combines a thiazole ring, a 2-chlorophenyl substituent, and an aldehyde functional group, the latter providing a reactive handle for further chemical transformations through nucleophilic addition or condensation reactions. Thiazole derivatives like this compound are of significant research value for constructing molecular hybrids with potential multifaceted biological activities. The aldehyde group is particularly valuable for creating Schiff bases or undergoing other coupling reactions to generate novel compounds for biological screening . Researchers utilize such thiazole-carbaldehyde building blocks in the synthesis of more complex molecules targeting various therapeutic areas. Thiazole-based hybrids have demonstrated a broad spectrum of pharmacological potentials in scientific literature, including anticancer, antibacterial, anti-inflammatory, antifungal, and antiviral activities . The incorporation of a chlorophenyl moiety can influence the compound's electronic properties and potentially enhance bioavailability. This specific reagent is offered for research applications only and is not intended for diagnostic or therapeutic use. Proper storage conditions under inert gas are recommended to maintain stability.

Properties

IUPAC Name

2-(2-chlorophenyl)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-9-4-2-1-3-8(9)10-12-5-7(6-13)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCYZLOLKGLKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiazole with chloroacetic acid in the presence of a dehydrating agent.

  • Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced by reacting the thiazole intermediate with 2-chlorophenylboronic acid under palladium-catalyzed cross-coupling conditions.

  • Formation of the Carbaldehyde Group: The carbaldehyde group is introduced by oxidizing the corresponding alcohol derivative using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: In an industrial setting, the synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and green chemistry principles can also be employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as PCC, Dess-Martin periodinane, or Jones reagent can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid.

  • Reduction: 2-(2-Chlorophenyl)-1,3-thiazole-5-methanol.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It has been investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, their substituents, and physicochemical

Compound Name Substituent (Position) Molecular Formula Melting Point (°C) Yield (%) Key Applications/Findings References
2-(4-Chlorophenyl)-thiazole-5-carbaldehyde 4-Cl-phenyl (C-2) C₁₀H₆ClNOS Not reported Not reported Antimicrobial agent precursor
2-(4-Methoxyphenyl)-thiazole-5-carbaldehyde 4-OCH₃-phenyl (C-2) C₁₁H₉NO₂S Not reported Not reported Marketed compound (2020–2025 trends)
2-(Pyridin-4-yl)-thiazole-5-carbaldehyde Pyridin-4-yl (C-2) C₉H₆N₂OS Not reported Not reported Drug design (bioactive molecules)
2-(2-Fluorophenyl)-thiazole-5-carbaldehyde 2-F-phenyl (C-2) C₁₀H₆FNOS Not reported Not reported Collision cross-section predictions
4-Chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde 4-Cl (C-4), morpholine (C-2) C₈H₈ClN₂O₂S 200 93 Anticancer candidate (high yield)
6-(4-Fluorophenyl)-imidazo-thiazole-5-carbaldehyde 4-F-phenyl (imidazo-thiazole) C₁₂H₉FN₂OS Not reported Not reported Preclinical safety assessment

Spectroscopic Characterization

  • 13C NMR : Thiazole-5-carbaldehyde derivatives exhibit characteristic aldehyde peaks at δ 183–190 ppm. For example, 2-(3-(thiazol-5-yl)acryloyl)quinazolin-4(3H)-one (a related compound) shows δ 183.34 (C=O) and δ 161.32 (thiazole C) .
  • HRMS : Precision mass data (e.g., 248.0488 [M+H]+ for C₁₄H₉N₂O₂S) confirm structural integrity in analogs .

Q & A

Q. What are the standard synthetic routes for 2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde, and what factors influence reaction efficiency?

The compound is typically synthesized via condensation reactions between thiazole precursors and substituted benzaldehyde derivatives. Key steps include the formation of the thiazole ring and subsequent introduction of the aldehyde group. For example, analogous syntheses involve reacting 2-aminothiazole derivatives with 2-chlorobenzaldehyde under catalytic conditions (e.g., acid or base catalysts) in solvents like ethanol or dichloromethane . Reaction efficiency depends on temperature control (e.g., maintaining 60–80°C), solvent polarity, and catalyst selection. Impurities such as unreacted starting materials or byproducts (e.g., oxidation intermediates) can be minimized by optimizing stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (~9.8–10.0 ppm) and aromatic/thiazole ring protons. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (via programs like SHELXL) resolves the 3D structure, including bond angles and halogen placement . Infrared (IR) spectroscopy identifies functional groups like C=O (aldehyde, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹). For polymorphic analysis, differential scanning calorimetry (DSC) determines melting points (e.g., analogs in show mp ranges of 118–200°C) .

Q. What safety protocols are essential when handling this compound in the lab?

Due to potential toxicity and irritancy, researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste services. Contaminated glassware should be rinsed with ethanol before washing .

Advanced Research Questions

Q. How does the electronic nature of the 2-chloro substituent influence the compound’s reactivity compared to other halogenated analogs?

The electron-withdrawing chloro group at the phenyl 2-position enhances electrophilic aromatic substitution (EAS) reactivity at the thiazole ring’s 5-carbaldehyde site. Compared to fluorine analogs (), chlorine’s higher electronegativity increases the compound’s susceptibility to nucleophilic attack, as seen in Knoevenagel condensations or Schiff base formations. Computational studies (e.g., density-functional theory) can quantify these effects by analyzing electron density maps and Fukui indices .

Q. What computational approaches are used to model the electronic structure and predict reactivity?

Density-functional theory (DFT) with functionals like B3LYP/6-31G(d) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example, the Colle-Salvetti correlation-energy formula (adapted in ) models electron density distributions to predict sites for nucleophilic/electrophilic interactions. Molecular dynamics simulations assess solvation effects, while docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets .

Q. How can contradictory data in synthesis yields or biological activity be systematically analyzed?

Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or biological assay protocols. Researchers should:

  • Compare HPLC purity data across studies (e.g., analogs in report yields from 52.5–93%).
  • Replicate experiments with controlled variables (temperature, pH).
  • Use statistical tools (e.g., ANOVA) to identify significant factors. Cross-validate biological results with orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish artifacts .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Systematic SAR studies involve:

  • Halogen substitution : Replacing chlorine with bromine or iodine alters lipophilicity and binding kinetics (e.g., ’s table shows fluorine’s electron-withdrawing effects enhance anticancer activity).
  • Aldehyde derivatization : Converting the aldehyde to oximes or hydrazones (via reactions with hydroxylamine or hydrazine) can improve solubility or target selectivity.
  • Thiazole ring modification : Introducing methyl or morpholine groups ( ) modulates steric hindrance and hydrogen-bonding capacity .

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